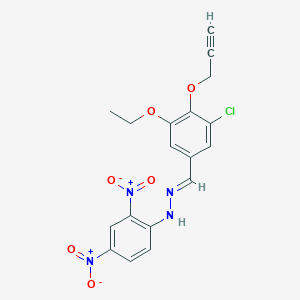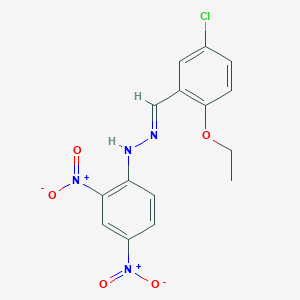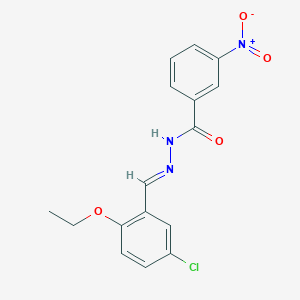![molecular formula C23H29N3O6S B298246 Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate](/img/structure/B298246.png)
Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate, also known as EBP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a piperazine derivative that has shown promise in a variety of applications, including as a potential treatment for cancer and other diseases. In
Wirkmechanismus
The mechanism of action of Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including protein kinase C and cyclooxygenase-2. Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate has also been shown to decrease the production of certain inflammatory cytokines, such as TNF-alpha and IL-6. In addition, Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate has several advantages for use in lab experiments. It is a highly pure and stable compound that can be easily synthesized in large quantities. Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate is also relatively non-toxic and has low side effects, making it a safe compound for use in animal studies. However, one limitation of Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate. One area of interest is the development of more efficient synthesis methods for Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate and its derivatives. Another area of interest is the further exploration of Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate's potential therapeutic effects in cancer and other diseases. Additionally, more research is needed to fully understand the mechanism of action of Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate and its effects on various signaling pathways and enzymes. Finally, the development of more effective delivery methods for Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate may help to overcome its solubility limitations and increase its potential use in clinical settings.
In conclusion, Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate, or Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate, is a promising compound for scientific research. Its potential use in cancer and other diseases, along with its relatively low toxicity and stable synthesis method, make it an attractive compound for further exploration. With continued research, Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate may prove to be a valuable tool in the fight against cancer and other diseases.
Synthesemethoden
The synthesis of Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate involves the reaction of piperazine with benzyl-4-methoxyphenylsulfonamide in the presence of acetic anhydride. The resulting intermediate is then reacted with ethyl chloroformate to yield the final product, ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate. This synthesis method has been optimized for high yield and purity, making Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate an attractive compound for scientific research.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate has been studied extensively for its potential use in cancer research. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate has also been studied for its potential use in treating other diseases, such as Alzheimer's disease and inflammation.
Eigenschaften
Produktname |
Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate |
|---|---|
Molekularformel |
C23H29N3O6S |
Molekulargewicht |
475.6 g/mol |
IUPAC-Name |
ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C23H29N3O6S/c1-3-32-23(28)25-15-13-24(14-16-25)22(27)18-26(17-19-7-5-4-6-8-19)33(29,30)21-11-9-20(31-2)10-12-21/h4-12H,3,13-18H2,1-2H3 |
InChI-Schlüssel |
YMTUCNQLMLERQA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B298165.png)

![N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B298167.png)

![N-(2-{2-[5-bromo-2-(2-propynyloxy)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B298171.png)
![Tert-butyl 2-[2-(allyloxy)-5-bromobenzylidene]hydrazinecarboxylate](/img/structure/B298172.png)
![[[2-(3-Chlorobenzyl)oxybenzylidene]amino]thiourea](/img/structure/B298174.png)

![N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B298178.png)
![4-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B298181.png)
![2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B298182.png)
![methyl 4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-furyl}benzoate](/img/structure/B298183.png)
![2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298186.png)